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Cat. No.: B15306723 Get Quote

Abstract
Prop-1-ene-1-sulfonamide is a small molecule of interest within the broader class of vinyl

sulfonamides, a group of compounds recognized for their potential as covalent modifiers of

biological macromolecules. This technical guide provides a comprehensive overview of the

chemical structure, predicted properties, and potential biological activities of Prop-1-ene-1-
sulfonamide. Due to the limited availability of direct experimental data for this specific isomer,

this document leverages data from closely related vinyl sulfonamides to infer its characteristics

and potential applications in drug discovery and chemical biology. This guide is intended for

researchers, scientists, and drug development professionals.

Chemical Structure and Properties
Prop-1-ene-1-sulfonamide is an organic compound with the molecular formula C₃H₇NO₂S.

The structure features a sulfonamide group attached to the first carbon of a propene chain. The

presence of a double bond gives rise to the possibility of E/Z isomerism.

Chemical Structure:

IUPAC Name: prop-1-ene-1-sulfonamide

CAS Number: 753002-39-0[1]

Molecular Formula: C₃H₇NO₂S
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Molecular Weight: 121.16 g/mol [1]

SMILES: C/C=C/S(=O)(=O)N (for the E-isomer)

Isomerism:

The double bond in Prop-1-ene-1-sulfonamide allows for the existence of two geometric

isomers: (E)-prop-1-ene-1-sulfonamide and (Z)-prop-1-ene-1-sulfonamide. The relative

stability and reactivity of these isomers may differ and would require experimental or

computational investigation to determine.

Physicochemical Properties (Predicted and Inferred)
Direct experimental data for the physicochemical properties of Prop-1-ene-1-sulfonamide is

not readily available. The following table summarizes key properties of the related isomer,

Prop-1-ene-2-sulfonamide, to provide an estimate.

Property
Value (for Prop-1-ene-2-
sulfonamide)

Data Source

Molecular Weight 121.16 g/mol PubChem CID: 20563296[2]

XLogP3-AA -0.2 PubChem CID: 20563296[2]

Hydrogen Bond Donor Count 1 PubChem CID: 20563296[2]

Hydrogen Bond Acceptor

Count
2 PubChem CID: 20563296[2]

Rotatable Bond Count 1 PubChem CID: 20563296[2]

Exact Mass 121.01974964 Da PubChem CID: 20563296[2]

Topological Polar Surface Area 68.5 Å² PubChem CID: 20563296[2]

Spectroscopic Properties (Predicted)
Specific spectroscopic data for Prop-1-ene-1-sulfonamide is not available in the public

domain. However, based on the known spectral characteristics of sulfonamides and vinyl

groups, the following can be predicted:
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¹H NMR Spectroscopy:

Vinyl Protons: Resonances in the range of 5-7 ppm, with coupling constants characteristic of

their geometric relationship (cis or trans).

Methyl Protons: A doublet in the upfield region (around 1.8-2.2 ppm).

Sulfonamide Protons (-SO₂NH₂): A broad singlet that is exchangeable with D₂O, typically

appearing in the downfield region.

¹³C NMR Spectroscopy:

Vinyl Carbons: Resonances in the range of 100-150 ppm.

Methyl Carbon: A signal in the upfield region (around 15-25 ppm).

Infrared (IR) Spectroscopy:

N-H Stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary sulfonamide group.

S=O Stretching: Strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-

1120 cm⁻¹ (symmetric) for the sulfonyl group.

C=C Stretching: A band in the region of 1650-1600 cm⁻¹.

S-N Stretching: A band around 950-900 cm⁻¹.

Mass Spectrometry:

Molecular Ion Peak (M+): Expected at m/z = 121.

Fragmentation: Common fragmentation patterns for sulfonamides include the loss of SO₂ (64

Da) and cleavage of the C-S and S-N bonds.

Synthesis and Characterization
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While a specific, detailed synthesis protocol for Prop-1-ene-1-sulfonamide is not readily found

in the literature, general methods for the synthesis of vinyl sulfonamides can be applied.

General Synthetic Approaches
From a Vinyl Sulfonyl Chloride: The most common method involves the reaction of a

corresponding vinyl sulfonyl chloride with ammonia or an amine. The vinyl sulfonyl chloride

precursor can be synthesized through various routes, including the sulfochlorination of an

appropriate alkene.

Elimination Reactions: Synthesis can be achieved through the elimination of a leaving group

from a β-substituted ethylsulfonamide.

Novel Methods: Recent research has explored novel synthetic strategies, such as the use of

an α-selenoether as a protecting group for the vinyl sulfonamide, which is then unmasked

under mild oxidative conditions. This method offers the advantage of high purity without the

need for chromatography of the final reactive product.

A General Experimental Protocol for Sulfonamide
Synthesis
The following is a generalized protocol for the synthesis of a sulfonamide from a sulfonyl

chloride and an amine, which could be adapted for Prop-1-ene-1-sulfonamide.

Materials:

Prop-1-ene-1-sulfonyl chloride

Ammonia (or an appropriate amine)

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Base (e.g., triethylamine, pyridine)

Procedure:

Dissolve Prop-1-ene-1-sulfonyl chloride in the anhydrous solvent under an inert atmosphere

(e.g., nitrogen or argon).
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Cool the solution in an ice bath (0 °C).

Add the base to the solution, followed by the slow, dropwise addition of the amine.

Allow the reaction mixture to warm to room temperature and stir for a specified time

(monitoring by TLC or LC-MS).

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and

concentrate in vacuo.

Purify the crude product by column chromatography or recrystallization.

Characterization: The final product should be characterized by standard analytical techniques,

including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure

and purity.

Biological Activity and Potential Applications
Direct biological studies on Prop-1-ene-1-sulfonamide are not currently published. However,

the broader class of vinyl sulfonamides has been shown to possess significant biological

activities, primarily due to their nature as Michael acceptors.

Covalent Inhibition of Cysteine Proteases
Vinyl sulfonamides are potent, irreversible inhibitors of cysteine proteases. The electrophilic

vinyl group can undergo a Michael addition reaction with the nucleophilic thiol group of a

cysteine residue in the active site of the enzyme, leading to the formation of a covalent bond

and inactivation of the enzyme. This mechanism is of significant interest in the development of

targeted therapies for diseases where cysteine proteases are implicated, such as parasitic

infections and cancer.

Nrf2 Signaling Pathway Activation
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Some vinyl sulfones and sulfonamides have been identified as activators of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that

regulates the expression of a wide range of antioxidant and cytoprotective genes. By reacting

with cysteine sensors on the Nrf2 inhibitor Keap1, these compounds can promote the

translocation of Nrf2 to the nucleus, leading to the upregulation of protective genes. This

activity suggests potential therapeutic applications in neurodegenerative diseases,

inflammatory conditions, and cancer chemoprevention.

Nrf2

Nrf2_n

Translocation

Keap1

Click to download full resolution via product page

EGFR Tyrosine Kinase Inhibition
Structurally related vinyl sulfones have been investigated as potential inhibitors of the

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key target in oncology,

and its inhibition can block signaling pathways that lead to cell proliferation and survival in

cancer. The vinyl group in these compounds can act as a Michael acceptor to form a covalent

bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible

inhibition. This suggests that Prop-1-ene-1-sulfonamide could also be explored for its

potential as an EGFR inhibitor.
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Experimental Protocols
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This protocol describes a cell-based assay to determine the ability of a compound to activate

the Nrf2 pathway.

Materials:

Hepatoma (HepG2) cells stably transfected with an Antioxidant Response Element (ARE)-

luciferase reporter construct.

Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

Test compound (Prop-1-ene-1-sulfonamide) dissolved in DMSO.
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Positive control (e.g., sulforaphane).

Luciferase assay reagent (e.g., Bright-Glo™).

Luminometer.

Procedure:

Seed the ARE-luciferase HepG2 cells in a 96-well white, clear-bottom plate at a density of 1

x 10⁴ cells/well and incubate for 24 hours.

Prepare serial dilutions of the test compound and the positive control in cell culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of the compounds. Include a vehicle control (DMSO).

Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

After incubation, remove the medium and add the luciferase assay reagent to each well

according to the manufacturer's instructions.

Measure the luminescence using a plate-reading luminometer.

In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the

cytotoxicity of the compound.

Calculate the fold induction of luciferase activity relative to the vehicle control and normalize

to cell viability.
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EGFR Tyrosine Kinase Inhibition Assay (In Vitro)
This protocol describes an in vitro kinase assay to determine the inhibitory activity of a

compound against EGFR.

Materials:

Recombinant human EGFR kinase.

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

ATP.

Poly(Glu,Tyr) 4:1 peptide substrate.

Test compound (Prop-1-ene-1-sulfonamide) dissolved in DMSO.

Positive control (e.g., Gefitinib, Erlotinib).

ADP-Glo™ Kinase Assay kit (Promega) or similar.

Luminometer.

Procedure:

Prepare serial dilutions of the test compound and positive control in kinase buffer.

In a 384-well plate, add the test compound or control, recombinant EGFR kinase, and the

peptide substrate.

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow

for covalent bond formation.

Initiate the kinase reaction by adding ATP.

Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's protocol. This typically involves adding an ADP-
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Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP

to ATP, which is then used to generate a luminescent signal with luciferase.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition of EGFR activity for each compound concentration and

determine the IC₅₀ value.

Conclusion
Prop-1-ene-1-sulfonamide represents an under-investigated small molecule with potential for

significant biological activity based on its structural class. As a vinyl sulfonamide, it is predicted

to be an electrophilic species capable of covalent modification of proteins, particularly at

cysteine residues. This reactivity profile suggests potential applications as an inhibitor of

cysteine proteases and EGFR tyrosine kinase, as well as an activator of the Nrf2 signaling

pathway. Further experimental investigation into the synthesis, characterization, and biological

evaluation of Prop-1-ene-1-sulfonamide is warranted to validate these predictions and explore

its therapeutic potential. This technical guide provides a foundational resource for researchers

interested in pursuing studies on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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